molecular formula C26H25NO B3274011 1,4-bis(ethenyl)benzene;isocyanatomethylbenzene;styrene CAS No. 59990-69-1

1,4-bis(ethenyl)benzene;isocyanatomethylbenzene;styrene

Cat. No.: B3274011
CAS No.: 59990-69-1
M. Wt: 367.5 g/mol
InChI Key: QMEHLMLNGYENTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(ethenyl)benzene, isocyanatomethylbenzene, and styrene are organic compounds with distinct chemical structures and properties. These compounds are widely used in various industrial and scientific applications due to their unique reactivity and versatility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: These compounds can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can convert these compounds into their corresponding reduced forms.

    Substitution: Substitution reactions involve the replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are frequently used.

    Substitution: Halogens, acids, and bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of styrene can yield benzaldehyde and benzoic acid .

Comparison with Similar Compounds

Properties

IUPAC Name

1,4-bis(ethenyl)benzene;isocyanatomethylbenzene;styrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10.C8H7NO.C8H8/c1-3-9-5-7-10(4-2)8-6-9;10-7-9-6-8-4-2-1-3-5-8;1-2-8-6-4-3-5-7-8/h3-8H,1-2H2;1-5H,6H2;2-7H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEHLMLNGYENTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1=CC=C(C=C1)CN=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-bis(ethenyl)benzene;isocyanatomethylbenzene;styrene
Reactant of Route 2
1,4-bis(ethenyl)benzene;isocyanatomethylbenzene;styrene
Reactant of Route 3
Reactant of Route 3
1,4-bis(ethenyl)benzene;isocyanatomethylbenzene;styrene
Reactant of Route 4
1,4-bis(ethenyl)benzene;isocyanatomethylbenzene;styrene
Reactant of Route 5
Reactant of Route 5
1,4-bis(ethenyl)benzene;isocyanatomethylbenzene;styrene
Reactant of Route 6
1,4-bis(ethenyl)benzene;isocyanatomethylbenzene;styrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.